molecular formula C18H18N6O2 B11698129 (2E)-2-({2-[benzyl(methyl)amino]-4-oxo-4H-pyrido[1,2-a]pyrimidin-3-yl}methylidene)hydrazinecarboxamide

(2E)-2-({2-[benzyl(methyl)amino]-4-oxo-4H-pyrido[1,2-a]pyrimidin-3-yl}methylidene)hydrazinecarboxamide

Cat. No.: B11698129
M. Wt: 350.4 g/mol
InChI Key: YZYFNXBTMJLAJL-RGVLZGJSSA-N
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Description

[(E)-({2-[BENZYL(METHYL)AMINO]-4-OXO-4H-PYRIDO[1,2-A]PYRIMIDIN-3-YL}METHYLIDENE)AMINO]UREA is a complex organic compound with a unique structure that combines elements of pyrido[1,2-a]pyrimidine and urea

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of [(E)-({2-[BENZYL(METHYL)AMINO]-4-OXO-4H-PYRIDO[1,2-A]PYRIMIDIN-3-YL}METHYLIDENE)AMINO]UREA typically involves multiple steps, starting with the preparation of the pyrido[1,2-a]pyrimidine core. This can be achieved through a series of condensation reactions involving appropriate precursors.

Industrial Production Methods

Industrial production of this compound may involve scalable synthetic routes that prioritize efficiency and yield. One such method includes the use of catalyst-free, environmentally friendly reactions in aqueous media, which can be advantageous for large-scale production .

Chemical Reactions Analysis

Types of Reactions

[(E)-({2-[BENZYL(METHYL)AMINO]-4-OXO-4H-PYRIDO[1,2-A]PYRIMIDIN-3-YL}METHYLIDENE)AMINO]UREA undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles like amines and thiols. Reaction conditions typically involve controlled temperatures and pH to ensure the desired product formation .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxo derivatives, while reduction can produce amine derivatives .

Scientific Research Applications

[(E)-({2-[BENZYL(METHYL)AMINO]-4-OXO-4H-PYRIDO[1,2-A]PYRIMIDIN-3-YL}METHYLIDENE)AMINO]UREA has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of [(E)-({2-[BENZYL(METHYL)AMINO]-4-OXO-4H-PYRIDO[1,2-A]PYRIMIDIN-3-YL}METHYLIDENE)AMINO]UREA involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in cell proliferation, thereby exhibiting anticancer properties .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

[(E)-({2-[BENZYL(METHYL)AMINO]-4-OXO-4H-PYRIDO[1,2-A]PYRIMIDIN-3-YL}METHYLIDENE)AMINO]UREA is unique due to its specific combination of functional groups and its potential for diverse applications. Its structure allows for various chemical modifications, making it a versatile compound for research and development.

Properties

Molecular Formula

C18H18N6O2

Molecular Weight

350.4 g/mol

IUPAC Name

[(E)-[2-[benzyl(methyl)amino]-4-oxopyrido[1,2-a]pyrimidin-3-yl]methylideneamino]urea

InChI

InChI=1S/C18H18N6O2/c1-23(12-13-7-3-2-4-8-13)16-14(11-20-22-18(19)26)17(25)24-10-6-5-9-15(24)21-16/h2-11H,12H2,1H3,(H3,19,22,26)/b20-11+

InChI Key

YZYFNXBTMJLAJL-RGVLZGJSSA-N

Isomeric SMILES

CN(CC1=CC=CC=C1)C2=C(C(=O)N3C=CC=CC3=N2)/C=N/NC(=O)N

Canonical SMILES

CN(CC1=CC=CC=C1)C2=C(C(=O)N3C=CC=CC3=N2)C=NNC(=O)N

Origin of Product

United States

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